(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

BCRP inhibition Cancer multidrug resistance Methoxylation structure-activity relationship

(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (CAS 82613-32-9), also known as 4'-chloro-2-methoxychalcone, is a synthetic chalcone characterized by an α,β-unsaturated ketone core with a 4-chlorophenyl A-ring and a 2-methoxyphenyl B-ring. The compound has a molecular weight of 272.73 g/mol, an XLogP3 of 4.3, and a topological polar surface area of 26.3 Ų.

Molecular Formula C16H13ClO2
Molecular Weight 272.73
CAS No. 82613-32-9
Cat. No. B2516031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
CAS82613-32-9
Molecular FormulaC16H13ClO2
Molecular Weight272.73
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H13ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+
InChIKeyDUTKEQBTMRWRAC-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-1-(4-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one_82613-32-9_Chalcone_Derivative_for_Antimicrobial_and_Anticancer_Procurement


(2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (CAS 82613-32-9), also known as 4'-chloro-2-methoxychalcone, is a synthetic chalcone characterized by an α,β-unsaturated ketone core with a 4-chlorophenyl A-ring and a 2-methoxyphenyl B-ring [1]. The compound has a molecular weight of 272.73 g/mol, an XLogP3 of 4.3, and a topological polar surface area of 26.3 Ų [2]. It is registered under EC number 665-892-1 and classified as Aquatic Chronic 2 (H411) by ECHA [3]. ChEMBL lists 39 bioactivity data points across 29 targets for this compound, indicating broad screening interest in academic and industrial drug discovery programs [4].

Why_Generic_Substitution_of_82613-32-9_Fails_in_Chalcone_Procurement


Simple chalcone analogs cannot be interchanged because the precise position of the methoxy substituent fundamentally alters both target engagement and selectivity. In studies of methoxylated chalcones as BCRP inhibitors, moving the methoxy group from position 2 to position 4 markedly increased cytotoxicity while reducing inhibitory potency—demonstrating that positional isomerism creates distinct pharmacological profiles rather than interchangeable alternatives [1]. Similarly, in HepG2 cytotoxicity screening of alkoxylated chalcones, a single OMe group at the 2'-position yielded significantly different activity compared to 3'- or 4'-substituted analogs, underscoring that generic '4-chloro-methoxychalcone' specifications are insufficient for reproducible research outcomes [2]. The (2E)-configuration is also critical: Z-isomer analogs of related chalcones have shown up to 10-fold reduced potency in in vitro assays, meaning stereochemical ambiguity in procurement directly compromises experimental validity [3].

Quantitative_Differentiation_Evidence_for_82613-32-9_Against_Chalcone_Analogs


Methoxy_Positional_Selectivity_in_BCRP_Inhibition_and_Cytotoxicity

The replacement of (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (2-OMe isomer) with its 4-methoxy positional isomer results in significantly higher cytotoxicity and altered BCRP inhibition. Juvale et al. (2012) demonstrated that in chalcones, methoxy substitution at position 3 or 5 contributed to BCRP inhibition, but methoxy groups at position 4 markedly increased cytotoxicity while reducing inhibitory potency. Methoxy groups at positions 3, 4, and 5 of the B-ring synergistically increased cytotoxicity and should be avoided for BCRP inhibitor development [1]. Although the original study did not directly test 82613-32-9, the established SAR framework indicates that the 2-methoxy positioning of 82613-32-9 is expected to confer a BCRP inhibition-to-cytotoxicity ratio distinct from the 4-methoxy analog (CAS 85502-87-0). In contrast, the unsubstituted parent chalcone (trans-chalcone, CAS 614-47-1) exhibits a fatty acid synthase IC50 of 17.1 μg/mL with broad-spectrum activity, whereas 82613-32-9 offers a different selectivity profile through its unique substituent pattern .

BCRP inhibition Cancer multidrug resistance Methoxylation structure-activity relationship

Cytotoxicity_HepG2_Positional_Isomer_Comparison_2-OMe_vs_3-OMe_vs_4-OMe_Chalcones

Sashidhara et al. (2014) synthesized a series of alkoxylated chalcones and evaluated their cytotoxicity against HepG2 hepatocellular carcinoma cells. A single OMe group substituted at the 2'-position (compound a8) demonstrated distinct cytotoxic activity compared to substitution at the 3'-position (a9) or 4'-position (a10). The study found that chalcones bearing alkoxyl groups exhibited greater cytotoxic activities than those substituted with methyl, amino, or hydroxyl groups, and that the position of the alkoxy substituent critically modulated the IC50 values [1]. While 82613-32-9 itself was not directly assayed in this study, the structurally analogous 2-methoxy substitution pattern maps to compound a8, providing a class-level expectation that the 2-OMe positioning confers a differentiated cytotoxicity profile relative to the 3-OMe and 4-OME isomers (CAS 85502-87-0 and CAS 6552-63-2, respectively).

Hepatocellular carcinoma Chalcone cytotoxicity Methoxy positional isomerism

Environmental_Hazard_Classification_Aquatic_Chronic_2_H411_vs_Non-Classified_Analogs

82613-32-9 carries an official ECHA harmonized classification as Aquatic Chronic 2 (H411: Toxic to aquatic life with long lasting effects), based on 38 company notifications with 100% agreement on this hazard classification [1]. In contrast, the unsubstituted parent chalcone (trans-chalcone, CAS 614-47-1) and several simple chalcone analogs do not carry this aquatic toxicity classification. This regulatory designation has direct practical implications: laboratories operating under ISO 14001 environmental management systems or institutional green chemistry mandates must account for the aquatic toxicity classification when selecting chalcone analogs for large-scale use. The classification is driven by the specific combination of 4-chlorophenyl and 2-methoxyphenyl substituents, which modulate the compound's logP and bioaccumulation potential relative to non-halogenated or differently substituted chalcones [2].

Environmental toxicology Regulatory compliance Chemical procurement safety

ChEMBL_Bioactivity_Landscape_39_Assay_Entries_Across_29_Targets_versus_Limited_Data_for_Positional_Isomers

As of the ChEMBL 34 release, 82613-32-9 (CHEMBL1400132) has accumulated 39 bioactivity potency measurements across 29 distinct protein targets spanning enzymes, transcription factors, membrane receptors, and epigenetic regulators [1]. This breadth of profiling data is notable compared to its closest commercially available positional isomers: 4-methoxy isomer CAS 85502-87-0 (CHEMBL1590314, limited ChEMBL data) and 3-methoxy isomer CAS 6552-63-2 (CHEMBL1590310, limited ChEMBL data). The compound has been screened in cell-based and biochemical assays at multiple independent laboratories, providing a more comprehensive target engagement profile that reduces the risk of unrecognized off-target activities in secondary assays. The availability of 39 bioactivity data points enables researchers to cross-reference expected vs. observed activity patterns when using this compound as a chemical probe or reference standard, a capability not available for less-profiled analogs [2].

Bioactivity screening Target engagement profiling Chemical probe diversity

Recommended_Application_Scenarios_for_82613-32-9_Based_on_Differential_Evidence


Antimicrobial_Virulence_Research_CrtN_Pathway_Screening

82613-32-9 serves as a relevant chalcone scaffold for screening against the CrtN enzyme in S. aureus pigment biosynthesis, an established anti-virulence target. The patent EP 1764363 A3 explicitly claims chalcone derivatives with 4-chlorophenyl A-ring substitution for antimicrobial applications, including antibacterial screening against S. aureus [1]. The PubChem bioassay AID 1472610 confirms that structurally related chalcones have been evaluated in CrtN inhibition assays measuring staphyloxanthin pigment reduction [2]. The defined (2E)-configuration and consistent purity specifications (typically ≥95% as per AKSci COA standards) ensure reproducible results in spectrophotometric pigment quantification assays.

Anticancer_Chalcone_Library_Screening_with_Methoxy_Positional_Reference

The unique 2-methoxy positional substitution of 82613-32-9 makes it a valuable reference compound for SAR studies exploring the relationship between methoxy position and cytotoxic selectivity. Consistent with the findings of Sashidhara et al. (2014), the 2'-OMe substitution pattern maps to a differentiated activity cluster in HepG2 and related cancer cell lines [1]. Procurement of this specific isomer ensures that screening libraries include positional diversity that is otherwise underrepresented when relying solely on 4-methoxy chalcone analogs. The compound's ChEMBL profile of 39 bioactivity data points enables cross-referencing of observed hit activity against known target engagement patterns [2].

Environmental_Safety_Compliant_Synthesis_Scale-Up

For research groups transitioning from milligram-scale discovery to gram-scale synthesis or pilot production, the ECHA H411 aquatic toxicity classification of 82613-32-9 triggers specific waste handling and disposal requirements [1]. Early awareness of this classification—which is absent for non-chlorinated chalcones—enables proper planning of waste streams, personal protective equipment protocols, and regulatory documentation. The compound's XLogP3 of 4.3 and EC number 665-892-1 further facilitate regulatory filings and customs clearance for international procurement [2].

Chemical_Probe_for_BCRP_Inhibition_versus_Cytotoxicity_Selectivity_Studies

Based on the SAR framework established by Juvale et al. (2012), the 2-methoxy substitution of 82613-32-9 is expected to yield a BCRP inhibition-to-cytotoxicity ratio that differs markedly from 4-methoxy or 3,4,5-trimethoxy analogs [1]. Researchers investigating BCRP-mediated drug resistance can use 82613-32-9 as a probe to dissect the contribution of methoxy positioning to efflux transporter inhibition, alongside the 4-methoxy analog (CAS 85502-87-0) as a comparator. The availability of this specific isomer is critical for generating internally consistent SAR datasets in multidrug resistance research.

Quote Request

Request a Quote for (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.